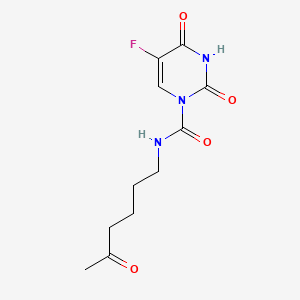
Ohcfu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ohcfu is a synthetic compound that belongs to the class of fluorinated pyrimidines. It is structurally related to 5-fluorouracil, a well-known chemotherapeutic agent used in the treatment of various cancers. The addition of the 5-oxohexylcarbamoyl group to the 5-fluorouracil molecule enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Métodos De Preparación
The synthesis of Ohcfu involves several steps, starting with the preparation of 5-fluorouracil. The key synthetic route includes the following steps:
Synthesis of 5-Fluorouracil: This is typically achieved through the fluorination of uracil using a fluorinating agent such as fluorine gas or a fluorinating reagent like diethylaminosulfur trifluoride (DAST).
Attachment of the 5-Oxohexylcarbamoyl Group: The 5-fluorouracil is then reacted with 5-oxohexyl isocyanate under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a catalyst like triethylamine to facilitate the reaction.
Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Ohcfu undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The fluorine atom in the 5-fluorouracil moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Ohcfu has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated pyrimidines and other heterocyclic compounds.
Biology: The compound is studied for its potential as an antiviral and antibacterial agent due to its ability to interfere with nucleic acid synthesis.
Medicine: It is investigated for its anticancer properties, particularly in the treatment of solid tumors. Its enhanced pharmacokinetic properties make it a promising candidate for drug development.
Industry: The compound is used in the development of new materials with specific properties, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ohcfu involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. The compound targets thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a nucleotide required for DNA replication. By inhibiting this enzyme, the compound disrupts the proliferation of rapidly dividing cells, such as cancer cells.
Comparación Con Compuestos Similares
Ohcfu can be compared with other fluorinated pyrimidines, such as:
5-Fluorouracil: The parent compound, widely used in chemotherapy.
Tegafur: A prodrug of 5-fluorouracil, used in combination with other drugs for cancer treatment.
Capecitabine: Another prodrug of 5-fluorouracil, designed for oral administration and used in the treatment of colorectal and breast cancers.
The uniqueness of this compound lies in its enhanced pharmacokinetic properties and potential for targeted drug delivery, making it a valuable compound for further research and development.
Propiedades
Número CAS |
74173-51-6 |
|---|---|
Fórmula molecular |
C11H14FN3O4 |
Peso molecular |
271.24 g/mol |
Nombre IUPAC |
5-fluoro-2,4-dioxo-N-(5-oxohexyl)pyrimidine-1-carboxamide |
InChI |
InChI=1S/C11H14FN3O4/c1-7(16)4-2-3-5-13-10(18)15-6-8(12)9(17)14-11(15)19/h6H,2-5H2,1H3,(H,13,18)(H,14,17,19) |
Clave InChI |
FEUSBCKCVPGBRS-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCCNC(=O)N1C=C(C(=O)NC1=O)F |
SMILES canónico |
CC(=O)CCCCNC(=O)N1C=C(C(=O)NC1=O)F |
Sinónimos |
1-(5'-oxohexylcarbamoyl)-5-fluorouracil OHCFU |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















